molecular formula C12H17ClN2O2 B13912550 4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride

4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride

Cat. No.: B13912550
M. Wt: 256.73 g/mol
InChI Key: HDHJQXNFCDYRBG-UHFFFAOYSA-N
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Description

4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids and nitrating agents to achieve the desired substitution on the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Methyl-4-(4-aminophenyl)piperidine;hydrochloride .

Scientific Research Applications

4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The piperidine ring provides structural stability and can enhance the compound’s ability to cross biological membranes .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4-(4-aminophenyl)piperidine;hydrochloride: A reduced form of the compound with an amino group instead of a nitro group.

    4-Methyl-4-(4-chlorophenyl)piperidine;hydrochloride: A derivative with a chloro group.

    4-Methyl-4-(4-methoxyphenyl)piperidine;hydrochloride: A derivative with a methoxy group

Uniqueness

4-Methyl-4-(4-nitrophenyl)piperidine;hydrochloride is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

4-methyl-4-(4-nitrophenyl)piperidine;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-12(6-8-13-9-7-12)10-2-4-11(5-3-10)14(15)16;/h2-5,13H,6-9H2,1H3;1H

InChI Key

HDHJQXNFCDYRBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl

Origin of Product

United States

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